molecular formula C28H35F5N2O11 B3106690 Mal-NH-PEG6-CH2CH2COOPFP ester CAS No. 1599432-34-4

Mal-NH-PEG6-CH2CH2COOPFP ester

Cat. No.: B3106690
CAS No.: 1599432-34-4
M. Wt: 670.6 g/mol
InChI Key: PELJIWMJFINXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Mal-NH-PEG6-CH2CH2COOPFP ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound is a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ubiquitin ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The degradation of specific target proteins can influence various downstream effects, depending on the functions of those proteins .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake and bioavailability of the protac .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific functions of the degraded proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, such as the presence of the target protein and E3 ubiquitin ligase, and the efficiency of the ubiquitin-proteasome system . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG6-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of a perfluorophenyl ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .

Industrial Production Methods

Industrial production of this compound is generally carried out through custom synthesis due to its specialized application in research. The process involves precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mal-NH-PEG6-CH2CH2COOPFP ester primarily undergoes substitution reactions. The maleimide group can react with thiol groups, forming stable thioether bonds. The perfluorophenyl ester can react with amines, forming amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether and amide bonds, which are stable and useful in the synthesis of complex molecules like PROTACs .

Scientific Research Applications

Mal-NH-PEG6-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These molecules have applications in:

    Chemistry: Used to create complex molecules for studying protein interactions.

    Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function.

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Mal-NH-PEG4-CH2CH2COOPFP ester
  • Mal-NH-PEG8-CH2CH2COOPFP ester
  • Mal-NH-PEG12-CH2CH2COOPFP ester

Uniqueness

Mal-NH-PEG6-CH2CH2COOPFP ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in creating PROTACs with desired properties .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F5N2O11/c29-23-24(30)26(32)28(27(33)25(23)31)46-22(39)4-7-40-9-11-42-13-15-44-17-18-45-16-14-43-12-10-41-8-5-34-19(36)3-6-35-20(37)1-2-21(35)38/h1-2H,3-18H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJIWMJFINXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F5N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101956
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599432-34-4
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599432-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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